molecular formula C11H16N2O3 B13784949 Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- CAS No. 63494-13-3

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-

Cat. No.: B13784949
CAS No.: 63494-13-3
M. Wt: 224.26 g/mol
InChI Key: UVFWYFFTOWZUAY-UHFFFAOYSA-N
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Description

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- is a chemical compound with a complex structure that includes an acetamide group, a hydroxyethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- typically involves a multi-step process. One common method is the condensation reaction between 3-amino-4-methoxyphenol and 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyethyl)-: This compound has a similar structure but lacks the methoxyphenyl group.

    N-(2-Hydroxyethyl)ethylenediamine: Another related compound with a hydroxyethyl group but different overall structure.

Uniqueness

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)- is unique due to the presence of both the hydroxyethyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.

Properties

CAS No.

63494-13-3

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-[3-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15)

InChI Key

UVFWYFFTOWZUAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCCO

Origin of Product

United States

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